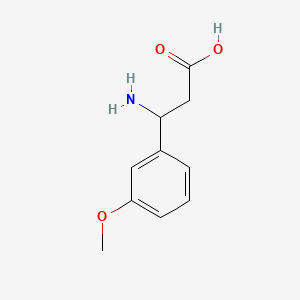

3-Amino-3-(3-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPGCPZEOXEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377388 | |

| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-19-5 | |

| Record name | 3-Amino-3-(3-methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 68208-19-5

This guide provides a comprehensive technical overview of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, and its burgeoning applications, particularly in the realm of targeted protein degradation.

Introduction: The Significance of a Structurally Unique β-Amino Acid

This compound is a non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Unlike their α-amino acid counterparts, which are the fundamental components of proteins, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly subtle structural difference imparts unique conformational properties and, crucially, enhanced stability against enzymatic degradation.[1][2] These characteristics make β-amino acid-containing peptides, or peptidomimetics, highly attractive candidates for therapeutic development.[1][2]

The presence of the 3-methoxyphenyl group further distinguishes this molecule, offering a handle for molecular recognition and influencing its pharmacokinetic profile. Its utility is particularly highlighted by its classification as a "Protein Degrader Building Block," pointing to its integral role in the design of Proteolysis Targeting Chimeras (PROTACs).[]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 68208-19-5 | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [5] |

| Solubility | Sparingly soluble in water. |

Synthesis of this compound

The synthesis of β-amino acids can be achieved through various established organic reactions. For this compound, the Rodionov reaction and the Mannich reaction represent two classical and effective approaches.

The Rodionov Reaction: A One-Pot Condensation

The Rodionov reaction is a one-pot synthesis that involves the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[3][8] This method provides a direct route to β-amino acids.

Conceptual Workflow for the Rodionov Synthesis:

Caption: Conceptual workflow of the Rodionov reaction for the synthesis of the target molecule.

Step-by-Step Protocol (Adapted from general Rodionov reaction procedures):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable alcoholic solvent, such as ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Work-up and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

The Mannich Reaction: A Versatile Aminoalkylation

The Mannich reaction is another cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which can be subsequently converted to β-amino acids.[9][10] This three-component condensation involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.

Conceptual Workflow for a Mannich-type Synthesis:

Caption: Conceptual workflow of a Mannich-type reaction for the synthesis of the target molecule.

Step-by-Step Protocol (Generalized):

-

Imine Formation: An imine is typically formed in situ from the reaction of 3-methoxybenzaldehyde and a suitable amine (e.g., ammonia or a protected amine).

-

Mannich Addition: A malonic acid ester is then added, which acts as the active hydrogen compound, to yield a Mannich adduct.

-

Hydrolysis and Decarboxylation: The resulting adduct is hydrolyzed and decarboxylated to afford the final β-amino acid.

Analytical Characterization: Ensuring Purity and Identity

The definitive identification and purity assessment of this compound relies on a combination of modern analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the synthesized compound. For chiral molecules like this, chiral HPLC is essential to determine the enantiomeric excess (ee) of a specific stereoisomer. Methods developed for similar β-amino acids often utilize chiral stationary phases, such as teicoplanin-based columns, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

Workflow for Chiral HPLC Analysis:

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Development: A Focus on Targeted Protein Degradation

The unique structural features of this compound make it a highly sought-after building block in contemporary drug discovery.

Peptidomimetics and Neurological Disorders

The incorporation of β-amino acids into peptides can lead to compounds with enhanced metabolic stability and defined secondary structures.[1][2] The (R)-enantiomer, in particular, has been explored for its potential in developing new medications for neurological disorders by modulating neurotransmitter systems.[10]

A Key Component in PROTAC Linkers

Perhaps the most exciting application of this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[11] The linker is not merely a spacer but plays a critical role in the efficacy and selectivity of the PROTAC.[2][][11][12] The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][][11]

The Role of this compound in PROTAC Linkers:

The incorporation of β-amino acids like this compound into PROTAC linkers offers several advantages:

-

Conformational Constraint: The β-amino acid backbone can introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.

-

Vectorial Control: The defined stereochemistry of the β-amino acid can influence the spatial orientation of the two ligands, which is critical for optimal protein-protein interactions within the ternary complex.

-

Modulation of Physicochemical Properties: The methoxyphenyl group and the amino acid moiety can be used to fine-tune the solubility, lipophilicity, and cell permeability of the PROTAC molecule.

Conceptual Diagram of a PROTAC with a β-Amino Acid Linker:

Caption: A simplified representation of a PROTAC molecule incorporating the title compound in its linker.

Conclusion and Future Perspectives

This compound, with its unique structural attributes, stands as a testament to the power of non-natural amino acids in advancing drug discovery. Its role as a versatile building block for creating metabolically stable peptidomimetics and, more importantly, as a sophisticated component in the rational design of PROTAC linkers, solidifies its importance for researchers in medicinal chemistry and chemical biology. As the field of targeted protein degradation continues to expand, the demand for well-characterized and strategically designed building blocks like this compound is set to grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Sources

- 1. (R)-3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID(765895-65-6) 1H NMR [m.chemicalbook.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pleiades.online [pleiades.online]

- 5. 68208-19-5 | this compound - Moldb [moldb.com]

- 6. echemi.com [echemi.com]

- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

A Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid: Physicochemical Properties, Analysis, and Applications

Executive Summary: This guide provides a detailed technical overview of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a critical building block in modern medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in research and development. This document outlines authoritative, field-proven protocols for the analytical validation of the compound's identity, purity, and structure using mass spectrometry, NMR, and HPLC. Furthermore, we explore its applications, particularly in neuroscience research and as a component in the synthesis of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this versatile molecule.

Fundamental Physicochemical Profile

This compound is a non-proteinogenic β-amino acid derivative. Its structure, featuring a methoxyphenyl group, makes it a valuable synthon for introducing specific pharmacophoric features into larger molecules.[1] The compound exists as a racemic mixture or as distinct stereoisomers, (R) and (S), a critical consideration for stereospecific synthesis and pharmacological activity.

The precise characterization of its physical and chemical properties is the foundation of its reliable use in any research or manufacturing setting. The molecular weight, in particular, is a cornerstone property that dictates stoichiometric calculations and informs analytical characterization.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 195.22 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3][4][5] |

| CAS Number (Racemate) | 68208-19-5 | [2][3][4][6] |

| Appearance | White solid | [1] |

| Melting Point | 216 °C (decomposes) | [6] |

| Boiling Point | 350.2 ± 37.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ |[6] |

Note: Enantiomer-specific CAS numbers are 765895-65-6 for the (R)-enantiomer and 783300-35-6 for the (S)-enantiomer.[1][5]

The Foundational Role of Molecular Weight in Research & Development

While seemingly a basic parameter, the molecular weight of 195.22 g/mol is a critical data point that underpins the entire development lifecycle of any molecule derived from this building block.

-

Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass to ensure correct reagent ratios. This is paramount for maximizing yield, minimizing impurities, and achieving reproducible outcomes.

-

Analytical Identity: Mass spectrometry, the definitive technique for molecular weight determination, uses this value as the primary identifier. A measured mass that matches the theoretical mass (195.0895 Da for the monoisotopic mass) provides the initial, high-confidence confirmation of the compound's identity.[5][7]

-

Solution Preparation: The preparation of solutions with precise molar concentrations for biochemical assays, formulation studies, or analytical standards is directly dependent on the molecular weight. Errors in this value lead to systematic errors in all subsequent experiments.

-

Pharmacokinetic Considerations: For medicinal chemists, molecular weight is a key parameter in assessing the "drug-likeness" of a final compound, often evaluated against frameworks like Lipinski's Rule of Five. While this compound is a building block, its mass contributes directly to the final properties of the active pharmaceutical ingredient (API).

Analytical Validation and Characterization

A robust and multi-faceted analytical approach is required to ensure the identity, purity, and structural integrity of this compound. The following workflow illustrates a self-validating system where orthogonal techniques confirm the findings of one another.

Protocol 3.1: Molecular Weight Confirmation by Mass Spectrometry

Causality: This protocol is designed to confirm the compound's molecular weight. Electrospray Ionization (ESI) in positive mode is selected because the basic amino group is readily protonated, leading to a strong and easily interpretable signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition.[8]

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water). Further dilute to a working concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. An Orbitrap or TOF mass analyzer is recommended for high-resolution data.

-

LC Conditions (Optional but Recommended):

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: ESI, Positive.[8]

-

Scan Range: m/z 50 - 500.

-

Expected Ion: [M+H]⁺.

-

Theoretical m/z (Monoisotopic): 196.0968.

-

Validation: The observation of a prominent ion at m/z 196.09 (±5 ppm in HRMS) provides high-confidence verification of the molecular formula and weight.

Protocol 3.2: Structural Elucidation by NMR Spectroscopy

Causality: While MS confirms the mass, it does not distinguish between isomers (e.g., 2-methoxy vs. 3-methoxy). Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the covalent framework of the molecule. Deuterium oxide (D₂O) is a common solvent, but the acidic and amine protons will exchange and may not be visible.[8]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H Signals: The spectrum will show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons (multiplets in the 6.8-7.3 ppm range), and the aliphatic protons of the propanoic acid backbone.

-

Expected ¹³C Signals: The spectrum will confirm the presence of 10 distinct carbon environments, including the carbonyl carbon (~170-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons.

Validation: The specific splitting patterns and chemical shifts of the aromatic protons confirm the 1,3- (meta) substitution pattern, validating the correct positional isomer.

Protocol 3.3: Purity and Enantiomeric Separation by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. For chiral molecules like this, a specialized Chiral Stationary Phase (CSP) is required to separate the R and S enantiomers, which is critical for applications in stereospecific drug development.[8]

Methodology:

-

Purity Analysis (Reversed-Phase):

-

Use a standard C18 column with a gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) to assess overall purity. The main peak area percentage should typically be ≥95% or as specified.

-

-

Enantiomeric Separation (Chiral HPLC):

-

Column: A teicoplanin-based CSP (e.g., Chirobiotic T) is highly effective for underivatized amino acids.[8]

-

Mobile Phase: A polar organic or reversed-phase mode can be used. A typical starting point is 60:40 (v/v) Methanol:Water, potentially with a buffer like ammonium acetate to control pH.[8]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 270 nm).

-

Validation: For an enantiomerically pure sample, a single peak should be observed. For a racemic mixture, two well-resolved peaks of approximately equal area should be present. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Synthesis and Applications

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its utility as a scaffold in the synthesis of more complex molecules.

Key Application Areas:

-

Pharmaceutical Development: The compound is a key building block for creating novel therapeutic agents, particularly those targeting neurological disorders.[1] The methoxyphenyl group can engage in specific interactions with biological targets, while the amino acid backbone provides a scaffold for further chemical modification.

-

Neuroscience Research: It is used as a research tool to study neurotransmitter systems and explore the role of amino acids in synaptic signaling.[1]

-

Protein Degraders: This molecule has been identified as a building block for protein degraders, a cutting-edge therapeutic modality used in the development of new cancer treatments and other therapies.[4]

Conclusion

This compound is a deceptively simple molecule whose precise properties, anchored by its molecular weight of 195.22 g/mol , are fundamental to its successful application in advanced scientific research. Its utility as a synthetic building block in drug discovery is undeniable. For researchers and developers, adherence to rigorous, multi-technique analytical validation as outlined in this guide is not merely a quality control measure; it is a prerequisite for generating reproducible, high-integrity data and for advancing the development of next-generation therapeutics.

References

-

This compound, min 95%, 1 gram. HDH Pharma Inc. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

-

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 68208-19-5 | this compound - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physical Properties of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, featuring a chiral center and a methoxyphenyl group, makes it a valuable building block in medicinal chemistry and neuropharmacology.[1][2] As a derivative of β-phenylalanine, it serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders by potentially modulating neurotransmitter systems.[1][2] Understanding the fundamental physical properties of this compound is a critical prerequisite for its application in drug design, formulation development, and quality control. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by established experimental methodologies.

Core Physicochemical Identifiers

A consistent and accurate identification of a compound is the foundation of all subsequent research. This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with a unique CAS Registry Number.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | White powder or solid | [1][2][3] |

| CAS Number (Racemate) | 68208-19-5 | [3] |

| CAS Number ((S)-enantiomer) | 783300-35-6 | [1] |

| CAS Number ((R)-enantiomer) | 765895-65-6 | [2] |

Thermal Properties: Melting Point Analysis

The melting point is a crucial indicator of a crystalline solid's purity. For chiral compounds, the melting points of the racemate and the pure enantiomers can differ. The documented melting point for the (S)-enantiomer is 207-211 °C, with decomposition.[1]

Protocol for Melting Point Determination

This protocol describes the standard capillary melting point technique.

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Ramp:

-

For an unknown compound, start with a rapid heating ramp (10-20 °C/min) to approximate the melting range.

-

For a known compound, set a slower ramp rate (1-2 °C/min) starting approximately 20 °C below the expected melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range. The observation of gas evolution or charring indicates decomposition.

Expert Insights

-

Causality: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

-

Trustworthiness: The observation of decomposition ("dec.") is a critical piece of data.[1] It suggests thermal instability at the melting point, which has implications for processing, storage, and certain analytical techniques like gas chromatography.

Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient profoundly affects its formulation and bioavailability. This compound is reported to be sparingly soluble in water.[3] Its zwitterionic nature at neutral pH, combined with the hydrophobic methoxyphenyl group, dictates its solubility in various media.

Protocol for Qualitative Solubility Assessment

-

Setup: Arrange a series of labeled test tubes, each containing a common solvent (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane, 0.1 M HCl, 0.1 M NaOH).

-

Addition: Add approximately 10 mg of the compound to 1 mL of each solvent.

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Observation: Visually inspect for dissolution. If dissolved, the compound is "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution occurs, it is "sparingly" or "slightly" soluble.

-

Heating (Optional): Gently warm the tubes containing undissolved solid to observe any temperature-dependent solubility effects.

Expert Insights

-

Causality: As an amino acid, the compound's solubility is highly pH-dependent. In acidic solution (0.1 M HCl), the amino group is protonated (-NH₃⁺), increasing polarity and water solubility. In basic solution (0.1 M NaOH), the carboxylic acid group is deprotonated (-COO⁻), also enhancing water solubility. Solubility in organic solvents like DMSO is expected due to its high polarity and ability to solvate both the ionic and organic parts of the molecule.

-

Trustworthiness: This qualitative assessment provides a rapid, validated method for selecting appropriate solvents for reactions, purification (recrystallization), and analytical sample preparation (e.g., for HPLC or NMR).

Workflow: Solubility Screening

Caption: Workflow for Qualitative Solubility Assessment.

Acid-Base Properties: pKa Determination

Protocol for pKa Determination via Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration (Acidic pKa): If starting from the fully protonated form, titrate the solution with the standardized NaOH solution. Record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be for the more acidic carboxylic acid group, and the second (pKa₂) will be for the ammonium group.

-

Validation: The equivalence points can be identified by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Expert Insights

-

Causality: The compound is amphoteric. The pKa₁ (expected range ~3-4) corresponds to the equilibrium between the cationic form and the zwitterion. The pKa₂ (expected range ~9-10) corresponds to the equilibrium between the zwitterion and the anionic form.

-

Trustworthiness: This method provides highly accurate and reproducible pKa values, essential for developing physiologically relevant in-vitro assays and creating robust formulations.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure. While specific spectra for this compound are not widely published, its structure allows for the prediction of key features.

Expected ¹H NMR Spectral Features (in DMSO-d₆)

-

-OCH₃: A sharp singlet around 3.7-3.8 ppm (3H).

-

Aromatic Protons: A complex multiplet pattern between 6.7-7.3 ppm (4H), characteristic of a 1,3-disubstituted benzene ring.

-

Chiral Methine (α-H): A multiplet (dd or t) around 4.0-4.3 ppm (1H), coupled to the adjacent methylene protons.

-

Methylene (β-H₂): Two diastereotopic protons appearing as a multiplet (e.g., two doublets of doublets) around 2.5-2.8 ppm (2H), coupled to the chiral methine proton.

-

-NH₂: A broad singlet, chemical shift variable depending on concentration and water content.

-

-COOH: A very broad singlet at >10 ppm.

Expected FT-IR Spectral Features (Solid State, KBr)

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded OH group.[4]

-

N-H Stretch (Amine): Moderate bands around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[4]

-

Aromatic C=C Bends: Overtone bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

Workflow: General Spectroscopic Analysis

Caption: General Workflow for NMR and FT-IR Analysis.

Chiral Properties: Optical Rotation

As a chiral molecule, the enantiomers of this compound rotate plane-polarized light in opposite directions. This property is fundamental for confirming enantiomeric purity.

| Enantiomer | Specific Rotation [α] | Conditions | Source |

| (S)-enantiomer | +14 ± 2º | c=1 in 0.5N NaOH | [1] |

| (R)-enantiomer | +3.8 ± 2.0º | c=1% in H₂O | [2] |

Note: The conditions (solvent, concentration) significantly impact the measured rotation, as seen above. Direct comparison requires identical conditions.

Protocol for Polarimetry

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c, in g/mL) in a specified solvent.

-

Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) . Report the temperature and wavelength of light used (typically 25°C and the sodium D-line, 589 nm).

Expert Insights

-

Causality: Enantiomers have identical physical properties except for their interaction with other chiral entities, including plane-polarized light. The sign (+ or -) and magnitude of the specific rotation are unique physical constants for each enantiomer under defined conditions.

-

Trustworthiness: Polarimetry is an essential, FDA-recognized quality control method to verify the stereochemical identity and purity of a chiral drug substance, which is critical since different enantiomers can have vastly different pharmacological and toxicological profiles.

Conclusion

The physical properties of this compound define its behavior from the laboratory bench to potential clinical applications. Its solid-state nature, thermal decomposition profile, pH-dependent solubility, and distinct chiroptical and spectroscopic characteristics are all critical parameters for the research and drug development professional. The experimental protocols and expert insights provided herein offer a robust framework for the handling, analysis, and application of this important synthetic intermediate.

References

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Guidechem. (n.d.). 3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID 68208-19-5 wiki.

- Chem-Impex. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propionic acid.

- ChemicalBook. (n.d.). 3-[(3-methoxyphenyl)amino]propanoic acid.

- Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid.

- PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

- Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)propionic acid 99%.

- PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid.

- ChemicalBook. (n.d.). 3-[(3-METHOXYPHENYL)AMINO]PROPANOIC ACID.

- ChemicalBook. (n.d.). (r)-3-amino-3-(3-methoxy-phenyl)-propionic acid(765895-65-6) 1 h nmr.

- Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.

- NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook.

- Moldb. (n.d.). 68208-19-5 | this compound.

- ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID.

- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C10H13NO3).

- Guidechem. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID 10516-71-9 wiki.

- PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

- ChemWhat. (n.d.). PEG/PPG-3/6 DIMETHYL ETHER CAS#: 61419-46-3.

- Sigma-Aldrich. (n.d.). Dimethyl ether, ≥99%.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

- Fisher Scientific. (n.d.). 3-(3-Methoxyphenyl)propionic acid, 98+%.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- The Good Scents Company. (n.d.). peg/ppg-9/2 dimethyl ether, 61419-46-3.

- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.

- NIST. (n.d.). 3-(p-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%.

- Air Liquide. (2017). Dimethyl Ether (Compressed).

- ChemicalBook. (n.d.). 3-amino-3-(3-bromo-5-methoxyphenyl)propanoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Amino-3-(3-methoxyphenyl)propanoic acid chemical structure

An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, physicochemical properties, and applications, grounding all information in established scientific principles and authoritative references.

Introduction and Strategic Importance

This compound (CAS No: 68208-19-5) is a non-proteinogenic β-amino acid derivative.[1][2][3] Its structure, which combines a flexible propanoic acid backbone with a methoxy-substituted phenyl ring, makes it a highly valuable and versatile scaffold in drug discovery.[4][5] Unlike their α-amino acid counterparts, β-amino acids can form more stable peptide secondary structures (peptidomimetics) that are resistant to enzymatic degradation, a crucial attribute for enhancing the pharmacokinetic profiles of peptide-based therapeutics.

The methoxy group at the meta-position of the phenyl ring modifies the compound's electronic properties and steric profile, influencing its interaction with biological targets.[4] This feature is particularly relevant in neuroscience research, where this compound and its enantiomers serve as key intermediates for synthesizing molecules that modulate neurotransmitter systems, with potential applications in treating neurological disorders such as depression and anxiety.[4][5] Furthermore, its classification as a "Protein Degrader Building Block" underscores its role in the development of cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

Chemical Structure Visualization

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of β-aryl-β-amino acids is well-established, with the Rodionov reaction being a classic and effective method.[6][7] This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and an ammonia source in an alcoholic solvent.[8]

Workflow: Rodionov Synthesis

The diagram below outlines the typical workflow for synthesizing the target compound.

Caption: Generalized workflow for the synthesis of the title compound via Rodionov reaction.

Experimental Protocol: Representative Synthesis

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

-

Expertise & Experience: Ammonium acetate serves a dual role: it acts as the nitrogen source for the amino group and as a catalyst for the initial Knoevenagel condensation between the aldehyde and malonic acid. Using a slight excess of malonic acid ensures complete consumption of the aldehyde.

-

-

Condensation: Add absolute ethanol as the solvent and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue and adjust the pH to ~9-10 with aqueous ammonia to dissolve any unreacted malonic acid. Extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Trustworthiness: This acid/base workup is a self-validating purification step. The desired amino acid product is amphoteric and will remain in the aqueous phase at this pH, while nonpolar impurities are partitioned into the organic phase.

-

-

Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6-7) using a dilute acid like acetic acid. The product will precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) to yield a white crystalline solid. Dry under vacuum.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound, ensuring a self-validating analytical system.

Analytical Workflow

Caption: A robust workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Protocol:

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

-

Analysis: Inject 10 µL and monitor the elution profile with a UV detector at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Validation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak. Commercial suppliers often guarantee purity of ≥95%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Expected ¹H NMR Signals: (in a solvent like D₂O or DMSO-d₆)

-

Aromatic protons (Ar-H): Multiplets in the range of ~6.8-7.3 ppm.

-

Methine proton (-CH(NH₂)-): A multiplet (dd or t) around ~4.0-4.3 ppm.

-

Methylene protons (-CH₂-COOH): Two diastereotopic protons appearing as a multiplet (dd) around ~2.5-2.8 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet at ~3.8 ppm.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or TOF).

-

Expected Result: The compound has a molecular weight of 195.22 g/mol .[1][9] In positive ion mode (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 196.09.[10]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 68208-19-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][9] |

| Molecular Weight | 195.22 g/mol | [1][4][9] |

| Appearance | White solid | [4][9] |

| Purity | Typically ≥95% | [2] |

| Topological Polar Surface Area | 72.6 Ų | [9][11] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Rotatable Bonds | 4 | [9] |

| Storage | Room temperature / Keep Cold | [2][9] |

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate for creating more complex and biologically active molecules.[4][5]

Logical Map of Applications

Caption: Key application areas for this compound.

-

Neuroscience and Neuropharmacology: Both the (R) and (S) enantiomers of this compound are valuable in neuroscience.[4][5] They are used to synthesize novel compounds for studying neurotransmitter systems and developing potential treatments for neurological conditions.[5] The methoxyphenyl group can mimic the structure of certain endogenous neuromodulators, allowing derivatives to interact with specific receptors or transporters in the central nervous system.

-

Pharmaceutical Intermediate: This molecule is a foundational building block for synthesizing more complex active pharmaceutical ingredients (APIs).[4] Its amino and carboxylic acid groups provide two reactive handles for straightforward chemical modification, such as in peptide synthesis or the construction of heterocyclic systems.

-

Peptidomimetics: As a β-amino acid, it is used to create peptides with unnatural backbones. These peptidomimetics often exhibit enhanced stability against proteolysis and can adopt unique, stable conformations, making them excellent candidates for developing drugs that can disrupt protein-protein interactions.

References

-

Moldb. (n.d.). 68208-19-5 | this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Retrieved from [Link]

-

Pawar, S. S., et al. (2017). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 9(1), 103-107. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Johnson, T. B., & Livak, J. E. (1936). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 58(2), 299–302. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction. Retrieved from [Link]

Sources

- 1. 68208-19-5 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 11. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and medicinal chemistry. Its unique structural architecture, featuring a methoxy-substituted phenyl ring, imparts favorable physicochemical and pharmacological properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, including its chemical and physical characteristics, enantioselective synthesis strategies, and analytical methodologies. Furthermore, this document delves into its potential pharmacological applications, with a particular focus on its role as a modulator of neurotransmitter systems, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Acids in Drug Discovery

While α-amino acids are the fundamental constituents of proteins, their β-isomers have emerged as crucial components in the design of peptidomimetics and small molecule drugs with enhanced metabolic stability and unique conformational properties. The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, as a chiral β-aryl-β-amino acid, is a prime example of a versatile scaffold for the development of innovative therapeutics, particularly for neurological disorders.[1][2] Its structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is paramount for its effective application in research and development.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid | [3] |

| Synonyms | (R)-3-Amino-3-(3-methoxyphenyl)propionic acid, D-β-Phe(3-OMe)-OH, (R)-3-Methoxy-β-phenylalanine, H-D-β-Phe(3-OMe)-OH | [1] |

| CAS Number | 765895-65-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +3.8 ± 2.0º (c=1% in H₂O) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Chiral Separation

The enantioselective synthesis of β-amino acids is a critical area of research, as the biological activity of chiral molecules is often stereospecific. Several strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids.

Representative Enantioselective Synthesis

Conceptual Workflow for Asymmetric Synthesis:

Caption: Conceptual workflow for the asymmetric synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Chiral Separation

For the resolution of racemic mixtures of 3-Amino-3-(3-methoxyphenyl)propanoic acid, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. A validated chiral LC method for the enantiomeric separation of this compound has been reported, highlighting the importance of enantiomeric purity for its intended applications.[3]

Typical Chiral HPLC Workflow:

Caption: Hypothesized mechanism of action of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid at GABA receptors.

Neuroprotective Potential

The modulation of inhibitory neurotransmission is a key strategy for neuroprotection. By potentially enhancing GABAergic tone, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could counteract excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage in conditions such as stroke and neurodegenerative diseases. Further in-vitro and in-vivo studies are warranted to elucidate the specific neuroprotective mechanisms of this compound.

Safety and Toxicology

Based on available Safety Data Sheet (SDS) information for the racemic mixture, this compound does not meet the criteria for classification as hazardous under current regulations. However, this is based on limited data, and a comprehensive toxicological profile has not been established. As with any research chemical, appropriate personal protective equipment should be used, and standard laboratory safety procedures should be followed when handling this compound. Further studies are required to determine its long-term safety profile.

Conclusion and Future Directions

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral building block with significant potential in the field of medicinal chemistry and drug discovery. Its well-defined physicochemical properties and the availability of enantioselective synthetic routes make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. The primary avenue for future research lies in the detailed elucidation of its pharmacological mechanism of action. In vitro receptor binding assays and functional assays are crucial next steps to confirm its interaction with specific neurotransmitter receptors, such as GABA-A and GABA-B subtypes. Furthermore, in vivo studies in relevant animal models of neurological disorders will be essential to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The insights gained from such studies will undoubtedly pave the way for the rational design of new and improved drugs for a range of debilitating neurological conditions.

References

- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.

Sources

An In-depth Technical Guide to (S)-3-Amino-3-(3-methoxyphenyl)propanoic Acid

Abstract: (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and neuropharmacology. Its distinct structural architecture, featuring a chiral center at the β-position and a methoxy-substituted phenyl ring, makes it a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, enantioselective synthesis, analytical characterization, and core applications, with a particular focus on its potential as a modulator of neurotransmitter systems, likely through interaction with GABA receptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Physicochemical and Structural Characteristics

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a white crystalline powder. The presence of both an acidic carboxylic acid group and a basic amino group makes it a zwitterionic compound under physiological pH. The meta-positioned methoxy group on the phenyl ring influences the molecule's electronic properties and steric profile, which can be critical for its interaction with biological targets.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| IUPAC Name | (3S)-3-amino-3-(3-methoxyphenyl)propanoic acid | [2] |

| CAS Number | 783300-35-6 | [2] |

| Appearance | White powder | [1] |

| Melting Point | 207-211 °C (decomposes) | [1] |

| Topological Polar Surface Area | 72.6 Ų | [2] |

| XLogP3 | -2.0 | [2] |

| Optical Rotation | [α]D25 = +14 ± 2º (c=1 in 0.5N NaOH) |[1] |

Enantioselective Synthesis and Purification

The stereochemistry at the C3 position is critical for biological activity. Therefore, enantioselective synthesis is paramount. While numerous methods exist for the asymmetric synthesis of β-amino acids, biocatalytic approaches using ω-transaminases have become particularly powerful for their high selectivity and environmentally benign reaction conditions.[3][4][5]

The following protocol describes a representative asymmetric synthesis starting from a corresponding β-ketoester, which is a common and thermodynamically stable precursor.[5]

Experimental Protocol: Biocatalytic Asymmetric Amination

Rationale: This protocol leverages a lipase for the in-situ generation of the thermodynamically unstable β-keto acid from its stable ester precursor, followed by a highly enantioselective amination step catalyzed by an ω-transaminase to yield the desired (S)-enantiomer.

Materials:

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

-

Immobilized Lipase (e.g., from Candida antarctica)

-

(S)-selective ω-Transaminase (ω-TA)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Keto Acid Generation: In a temperature-controlled reaction vessel, dissolve ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1 equivalent) in a biphasic system of potassium phosphate buffer (100 mM, pH 7.5) and a minimal amount of a co-solvent like DMSO if needed for solubility.

-

Add immobilized lipase (e.g., 10-20 mg/mL). Stir the reaction at 30°C and monitor the hydrolysis of the ester to the corresponding β-keto acid by HPLC or TLC. Causality Note: This step is performed in situ because the resulting β-keto acid is prone to decarboxylation and is therefore unstable upon isolation.

-

Asymmetric Amination: Once ester hydrolysis is near completion (typically 2-4 hours), add the ω-transaminase (e.g., 1-5 mg/mL), its cofactor PLP (1 mM), and the amine donor, isopropylamine (1.5-3 equivalents).

-

Continue stirring the reaction at 30-35°C for 24-48 hours. The progress of the amination is monitored by HPLC, observing the consumption of the keto acid intermediate and the formation of the amino acid product.

-

Work-up and Isolation: Upon reaction completion, remove the immobilized enzymes by filtration.

-

Wash the aqueous phase with ethyl acetate to remove any unreacted starting material and the acetone by-product.

-

Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (approx. pH 4-5) using 1M HCl. The product may begin to precipitate.

-

Cool the solution to 0-4°C to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the final (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid as a white solid.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the final compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC Analysis

Rationale: Direct separation of enantiomers is challenging. This protocol uses a specialized chiral stationary phase (CSP) that can differentially interact with the (S) and (R) enantiomers, allowing for their separation and quantification. An acidic mobile phase ensures the analytes are protonated for consistent interaction with the CSP.[6]

Instrumentation & Columns:

-

HPLC system with UV or fluorescence detector

-

Chiral Column: Astec CHIROBIOTIC T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm) or a similar macrocyclic glycopeptide-based CSP is recommended for underivatized amino acids.[6]

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Methanol:Water:Formic Acid (e.g., 80:20:0.1 v/v/v).

-

Causality Note: The organic modifier (methanol) and acid concentration are key parameters that must be optimized to achieve baseline resolution and reasonable retention times. A U-shaped retention profile is often observed, where retention decreases and then increases with higher organic content.[6]

-

Filter and degas the mobile phase prior to use.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a final concentration of ~0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm or 272 nm.

-

-

Analysis: Inject a standard of the racemic mixture first to identify the retention times of both the (S) and (R) enantiomers.

-

Inject the synthesized sample. The resulting chromatogram should show a single major peak corresponding to the (S)-enantiomer.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A successful synthesis should yield a % ee of >99%.

Applications and Pharmacological Rationale

The primary utility of (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid lies in its role as a chiral building block for more complex molecules and as a research tool in neuropharmacology.[1]

-

Drug Development: As a β-amino acid, it can be incorporated into peptidomimetics to increase their resistance to proteolytic degradation, a common limitation of natural peptide-based drugs.[7][8] Its structure is found in precursors to agents targeting depression and anxiety.[1]

-

Neuroscience Research: The core structure of 3-phenyl-β-alanine is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This structural mimicry is the foundational hypothesis for its activity.

Postulated Mechanism of Action: GABA Receptor Modulation

Many centrally active drugs with a β-phenyl-γ-aminobutyric acid scaffold, such as baclofen (a GABA-B agonist) and phenibut, derive their function from interacting with GABA receptors.[9][10] It is therefore highly probable that the pharmacological interest in (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its derivatives is based on their potential to act as modulators, likely agonists, at GABA-B receptors.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to:

-

Opening of G-protein-gated inwardly rectifying potassium (GIRK) channels: This causes an efflux of K⁺ ions, leading to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[10]

-

Inhibition of voltage-gated calcium channels (VGCCs): This occurs primarily at presynaptic terminals, reducing the influx of Ca²⁺ and thereby decreasing the release of other neurotransmitters (like glutamate).[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-β-phenylalanine: Synthesis, Properties, and Applications

Abstract

3-Methoxy-β-phenylalanine is a non-canonical, synthetic β-amino acid that is garnering increasing interest within the scientific community. As a structural analog of phenylalanine, it serves as a versatile building block in medicinal chemistry and peptide design. The introduction of a β-amino group and a methoxy substituent at the meta position of the phenyl ring confers unique properties, including enhanced metabolic stability and the ability to induce specific secondary structures in peptides. This guide provides a comprehensive technical overview of 3-methoxy-β-phenylalanine, detailing its synthesis through both racemic and enantioselective routes, its physicochemical and analytical properties, and its current and potential applications in drug development and biochemical research. We offer field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and a forward-looking perspective on its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Modified Scaffold

β-Amino acids represent a pivotal class of compounds in modern chemistry and pharmacology. Unlike their proteinogenic α-amino acid counterparts, their altered backbone structure makes them resistant to degradation by common peptidases and proteases.[1] This inherent stability is a highly desirable trait in drug design. When incorporated into peptide chains, β-amino acids can act as "breakers" of typical α-helical or β-sheet structures, instead promoting the formation of unique and stable secondary structures like β-turns and helices.[2]

3-Methoxy-β-phenylalanine builds upon this foundation with two key modifications:

-

The Methoxy Group: The addition of a methoxy group (-OCH₃) to the phenyl ring alters the molecule's steric and electronic properties. Its position at the meta- (3-) position, as opposed to the para- (4-) position, can lead to significant differences in biological activity and receptor binding affinity.[3]

-

The Stereocenter: As a chiral molecule, it exists as D- and L-enantiomers. The D-configuration is particularly valuable in peptidomimetics, as it further enhances resistance to enzymatic degradation.[1]

This combination of features makes 3-methoxy-β-phenylalanine a valuable tool for fine-tuning the pharmacological profiles of novel therapeutics, from enhancing peptide stability to serving as a core scaffold in small molecule drug discovery.[1][4]

Synthetic Landscape: Accessing the Core Molecule

The synthesis of β-amino acids, particularly in an enantiomerically pure form, remains a significant challenge in organic chemistry.[4] The approach to synthesizing 3-methoxy-β-phenylalanine can be broadly categorized into two main strategies: the synthesis of a racemic mixture followed by resolution, or the direct, enantioselective synthesis of the desired isomer.

Sources

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a derivative of β-phenylalanine and a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), this compound presents a compelling scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders.[1][2] Its unique chemical architecture, featuring a chiral center and a methoxy-substituted phenyl ring, offers opportunities for stereoselective interactions with biological targets and modulation of its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as a modulator of the GABAergic system. We will delve into its chemical properties, enantioselective synthesis, structure-activity relationships, and the experimental protocols used to elucidate its biological function. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this intriguing molecule.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| CAS Number | 68208-19-5 | [3] |

| Appearance | White powder | [1] |

| Melting Point | 207-211 °C (decomposes) | [1] |

| Solubility | Sparingly soluble in water | [3] |

| Chirality | Exists as (R) and (S) enantiomers | [1][4] |

Synthesis of Enantiomers

The stereochemistry of this compound is a critical determinant of its biological activity. The differential interaction of its (R) and (S) enantiomers with chiral biological targets necessitates their stereoselective synthesis. A common strategy for obtaining enantiomerically pure β-amino acids involves the use of chiral auxiliaries or enzymatic resolution. While a specific synthesis for the 3-methoxy derivative is not detailed in the provided results, a general and widely applicable method for the synthesis of enantiomerically pure β-amino acids can be adapted.

Biological Activity: A Focus on the GABAergic System

As a structural analog of GABA, the primary hypothesis for the biological activity of this compound centers on its interaction with the GABAergic system.[5][6] This system, comprising GABA receptors (GABA-A and GABA-B) and GABA transporters, is a major target for therapeutic intervention in conditions such as anxiety, epilepsy, and spasticity.[6]

Interaction with GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[7] Its modulation by various therapeutic agents, including benzodiazepines and barbiturates, is well-established.[7] Given its structural similarity to GABA, this compound is predicted to interact with the GABA-A receptor.

While direct binding data for the 3-methoxy derivative is not available in the provided search results, a study on the closely related compound, 3-amino-3-phenylpropionic acid , provides a crucial point of reference. This parent compound was found to be an inhibitor of GABA-A receptor binding with an IC50 of 35 µM .[8] This finding strongly suggests that the β-phenylalanine scaffold is recognized by the GABA-A receptor.

The presence of the 3-methoxy group on the phenyl ring is expected to influence the binding affinity and functional activity at the GABA-A receptor. The methoxy group can alter the electronic and steric properties of the molecule, potentially leading to enhanced or diminished interactions with the receptor's binding pocket.

Diagram of Proposed Interaction with the GABA-A Receptor

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a promising scaffold for the development of novel CNS-active agents. Its structural analogy to GABA and the known activity of its parent compound, 3-amino-3-phenylpropionic acid, at GABA-A receptors provide a strong rationale for its investigation as a modulator of the GABAergic system. The presence of the 3-methoxy group is a key structural feature that likely influences its pharmacological profile.

Further research, including direct binding and functional assays for both GABA-A and GABA-B receptors, is necessary to fully elucidate the biological activity of its individual enantiomers. The experimental protocols and structure-activity relationship insights provided in this guide offer a framework for the continued exploration of this compound and its potential as a therapeutic agent for neurological and psychiatric disorders.

References

-

Wikipedia. GABA analogue. [Link]

-

PubMed. Novel GABA analogues as hypotensive agents. [Link]

-

PubMed. Central Receptor Binding and Cardiovascular Effects of GABA Analogues in the Cat. [Link]

-

ACS Publications. Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

-

PubMed. Three classes of propofol binding sites on GABAA receptors. [Link]

-

Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

-

ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

-

PubChem. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]

-

ResearchGate. Evidence for Excitatory and Inhibitory Amino Acids Participation in the Neuropharmacological Activity of Alpha- and Beta-Amyrin Acetate. [Link]

-

MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]

-

PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

-

ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

-

PubMed. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. [Link]

-

NIH. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. [Link]

-

PMC. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

-

PMC. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

-

MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

-

ResearchGate. Evidence for Excitatory and Inhibitory Amino Acids Participation in the Neuropharmacological Activity of Alpha- and Beta-Amyrin Acetate. [Link]

Sources

- 1. Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel GABAA antagonist [3H]SR 95531: microscopic analysis of binding in the rat brain and allosteric modulation by several benzodiazepine and barbiturate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid in Neuroscience Research

Introduction: A Versatile Scaffold for CNS Drug Discovery

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of neuroscience research and medicinal chemistry. Its unique structural features, particularly the presence of a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of novel compounds targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, its established role as a synthetic intermediate, its hypothesized mechanism of action, and detailed protocols for its investigation in neuroscience research.

Both the (S)- and (R)-enantiomers of this compound are utilized as key intermediates in the development of potential therapeutics for neurological and psychiatric disorders, including anxiety and depression.[1][2] Its structural similarity to endogenous neurotransmitters and its amenability to chemical modification allow for the exploration of a wide range of chemical space in the pursuit of potent and selective CNS-active agents.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | White solid/powder | [1][2] |

| CAS Number | 68208-19-5 (racemate) | [4] |

| (S)-enantiomer CAS | 783300-35-6 | [1] |

| (R)-enantiomer CAS | 765895-65-6 | [2] |

| Solubility | Sparingly soluble in water | [4] |

Established Role as a Synthetic Precursor in Neuropharmacology

The primary application of this compound in neuroscience is as a versatile scaffold for the synthesis of more complex molecules.[1][2] Its propanoic acid backbone, combined with the substituted phenyl ring, provides a framework that can be elaborated to interact with various CNS targets. Medicinal chemists utilize this compound to:

-